

Spectroscopic comparison of "tert-Butyl 3-aminobenzylcarbamate" and its precursors

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Compound of Interest

Compound Name: *tert-Butyl 3-aminobenzylcarbamate*

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A Spectroscopic Guide to the Synthesis of tert-Butyl 3-aminobenzylcarbamate

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of chemical intermediates are paramount. This guide provides a detailed spectroscopic comparison of **tert-Butyl 3-aminobenzylcarbamate**, a valuable building block in medicinal chemistry, and its primary precursors, 3-Aminobenzylamine and Di-tert-butyl dicarbonate. The following sections present key experimental data and protocols to facilitate the unambiguous identification and quality control of these compounds.

Introduction

tert-Butyl 3-aminobenzylcarbamate is a bifunctional molecule that incorporates a protected benzylamine and a free aromatic amine. This substitution pattern makes it a useful intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents. Its synthesis typically involves the selective protection of the more nucleophilic benzylic amine of 3-aminobenzylamine using Di-tert-butyl dicarbonate (Boc-anhydride). Spectroscopic analysis is crucial to confirm the selective N-Boc protection and the purity of the final product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **tert-Butyl 3-aminobenzylcarbamate** and its precursors. This data is essential for monitoring the progress of the reaction and for the structural confirmation of the final product.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
tert-Butyl 3-aminobenzylcarbamate[1]	~7.11	t	1H	Ar-H
	~6.67-6.57	m	3H	Ar-H
	~4.85	br s	1H	NH (carbamate)
	4.21	d	2H	CH ₂
	1.47	s	9H	C(CH ₃) ₃
3-Aminobenzylamine	~7.08	t	1H	Ar-H
	~6.65-6.55	m	3H	Ar-H
	3.80	s	2H	CH ₂
	3.65	br s	2H	Ar-NH ₂
	1.60	br s	2H	CH ₂ -NH ₂
Di-tert-butyl dicarbonate	1.50	s	18H	C(CH ₃) ₃

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
tert-Butyl 3-aminobenzylcarbamate (Predicted)	~155.9	C=O (carbamate)
~146.6	Ar-C-NH ₂	
~139.8	Ar-C-CH ₂	
~129.2	Ar-CH	
~118.1	Ar-CH	
~114.9	Ar-CH	
~113.8	Ar-CH	
~79.5	C(CH ₃) ₃	
~44.8	CH ₂	
~28.4	C(CH ₃) ₃	
3-Aminobenzylamine	~146.5	Ar-C-NH ₂
~142.5	Ar-C-CH ₂	
~129.2	Ar-CH	
~117.8	Ar-CH	
~114.6	Ar-CH	
~113.9	Ar-CH	
~46.4	CH ₂	
Di-tert-butyl dicarbonate	~152.0	C=O
~80.0	C(CH ₃) ₃	
~28.0	C(CH ₃) ₃	

Table 3: IR and Mass Spectrometry Data Comparison

Compound	IR (cm ⁻¹)	Mass Spectrum (m/z)
tert-Butyl 3-aminobenzylcarbamate	~3400-3200 (N-H stretch), ~1690 (C=O stretch, carbamate)	Exact Mass: 222.1368[2]
3-Aminobenzylamine	~3400-3200 (N-H stretch), ~1620 (N-H bend)	Molecular Ion [M] ⁺ : 122.08
Di-tert-butyl dicarbonate	~1810, ~1765 (C=O stretch, anhydride)	Molecular Ion not typically observed; fragments at 161, 145, 117, 101, 57 (t-butyl cation)

Experimental Protocols

Synthesis of **tert-Butyl 3-aminobenzylcarbamate**

This protocol details the selective N-Boc protection of the benzylic amine of 3-aminobenzylamine. The higher nucleophilicity of the aliphatic amine compared to the aromatic amine allows for this selectivity under controlled conditions.

Materials:

- 3-Aminobenzylamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

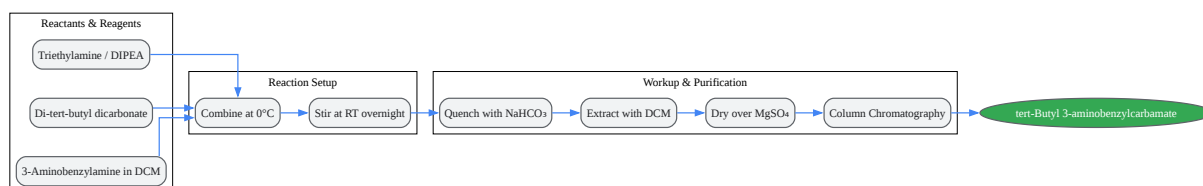
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- Dissolve 3-aminobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.1 eq) or DIPEA (1.1 eq) to the solution and stir for 10 minutes.
- In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM.
- Add the Boc₂O solution dropwise to the stirred solution of 3-aminobenzylamine at 0 °C over a period of 30 minutes.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **tert-butyl 3-aminobenzylcarbamate** as a pure solid.

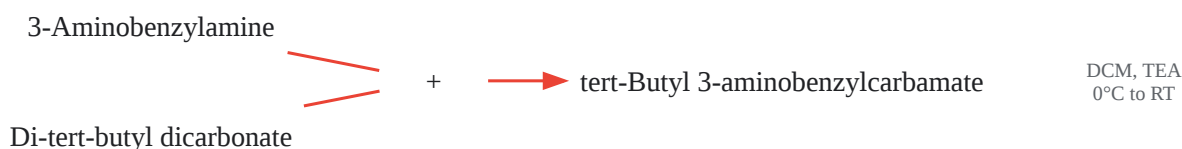
Workflow and Pathway Visualization

The following diagrams illustrate the synthesis workflow and the chemical transformation involved in the preparation of **tert-Butyl 3-aminobenzylcarbamate**.



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Caption: Experimental workflow for the synthesis of **tert-Butyl 3-aminobenzylcarbamate**.



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- 2. tert-butyl N-((3-aminophenyl)methyl)carbamate | C₁₂H₁₈N₂O₂ | CID 10775412 - PubChem [pubchem.ncbi.nlm.nih.gov]
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